

An In-depth Technical Guide to the Molecular Weight of Benzyl Formate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **benzyl formate**, with a primary focus on its molecular weight and the methodologies for its determination. This document is intended to serve as a valuable resource, offering detailed data, experimental protocols, and logical workflows pertinent to the study and application of this compound.

Introduction to Benzyl Formate

Benzyl formate (also known as benzyl methanoate) is an organic compound classified as a carboxylic ester of benzyl alcohol and formic acid.[1] It is a colorless liquid with a characteristic pleasant, fruity odor.[2] This compound is utilized in various industrial and research applications, including as a flavoring agent in food products, a fragrance component in cosmetics, a solvent for cellulose esters, and as an intermediate in fine chemical synthesis.[2] [3][4] Its potential role in drug development is also being explored, particularly in enhancing the solubility and bioavailability of certain formulations.[3]

Physicochemical Properties and Identification

A precise understanding of the physicochemical properties of **benzyl formate** is fundamental to its application in research and development. The key identifiers and properties are summarized in the table below.



Property	Value	Source(s)
IUPAC Name	benzyl formate	[5]
Synonyms	Benzyl methanoate, Formic acid benzyl ester	[1][3]
CAS Number	104-57-4	[1][3]
Molecular Formula	C ₈ H ₈ O ₂	[1][3][6]
Molecular Weight	136.15 g/mol	[1][3][5]
Exact Mass	136.052429494 Da	[5]
Appearance	Colorless to pale yellow liquid	[3]
Density	1.088 g/cm³ at 25 °C	[5][7]
Boiling Point	202-203 °C	[2][8]
Refractive Index	1.508-1.518 at 20°C	[8]
Solubility	Insoluble in water; soluble in organic solvents and oils	[2][8]
SMILES	C1=CC=C(C=C1)COC=O	[5]
InChI Key	UYWQUFXKFGHYNT- UHFFFAOYSA-N	[5]

Molecular Weight Determination and Structural Analysis

The molecular weight of **benzyl formate** is a critical parameter, confirmed through various analytical techniques. Mass spectrometry provides the exact mass, while NMR and IR spectroscopy corroborate the molecular structure, which in turn confirms the molecular weight.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight of **benzyl formate** using Gas Chromatography-Mass Spectrometry (GC-MS).



Methodology:

- Sample Preparation: A dilute solution of **benzyl formate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.
- Gas Chromatography:
 - \circ Injection Volume: 1 μ L of the prepared sample is injected into the GC.
 - Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
 - Oven Program: The oven temperature is ramped to ensure separation from any impurities.
 A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used.
 - Detection: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Expected Results: The mass spectrum will show a molecular ion peak [M]⁺ at an m/z of approximately 136, corresponding to the molecular weight of **benzyl formate**.[9] Common fragment ions include those at m/z 91 (tropylium cation, [C₇H₇]⁺) and m/z 108 (protonated benzaldehyde, [C₇H₈O]⁺).[5]

Spectroscopic Data

The structural integrity of **benzyl formate** is confirmed by spectroscopic methods which are consistent with its molecular formula and weight.



Technique	Data
¹ H NMR	(400 MHz, CDCl ₃) δ 8.11 (s, 1H), 7.28 (d, J = 8.3 Hz, 2H), 7.23 (d, J = 8.3 Hz, 2H), 5.14 (s, 2H), 2.46 (s, 3H)
¹³ C NMR	(101 MHz, CDCl ₃) δ 160.6, 139.1, 131.8, 128.9, 126.4, 65.2, 15.5
IR (neat, cm ⁻¹)	3024, 2922, 1726 (C=O stretch), 1602, 1495, 1163 (C-O stretch)

Synthesis of Benzyl Formate

The following section details a common laboratory-scale synthesis of **benzyl formate**.

Experimental Protocol: Esterification

Objective: To synthesize **benzyl formate** via the esterification of benzyl alcohol with formic acid.

Materials:

- Benzyl alcohol
- Formic acid
- Acetic anhydride
- Sodium bicarbonate (NaHCO₃)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

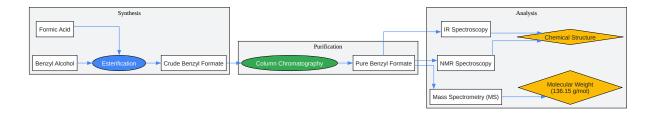


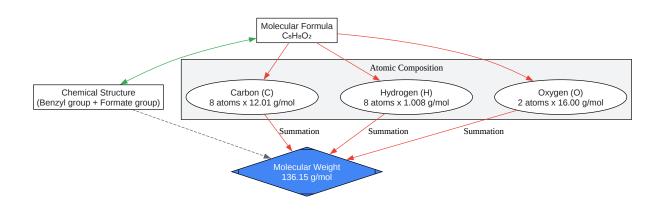
- Formic acid (50.0 mmol) is added to acetic anhydride (40.0 mmol) at room temperature.
- The mixture is stirred at 60°C for 1 hour and then cooled to room temperature.
- Benzyl alcohol (5.0 mmol) and NaHCO₃ (10.0 mmol) are added to the solution.
- The mixture is stirred until the starting material is consumed (monitored by Thin Layer Chromatography).
- The reaction is quenched by adding a mixture of ethyl acetate and water, and the biphasic system is stirred vigorously.
- The organic phase is separated, and the aqueous phase is extracted twice with ethyl acetate.
- The combined organic phases are washed with water and brine, then dried over anhydrous Na₂SO₄.
- The solvent is removed by rotary evaporation.
- The crude product is purified by silica gel column chromatography to yield pure benzyl formate.

Diagrams and Workflows

The following diagrams illustrate the logical relationships and experimental workflows associated with **benzyl formate**.







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